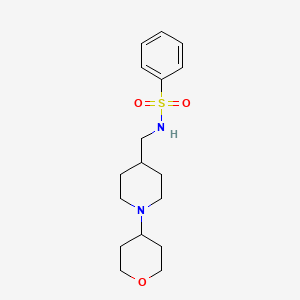

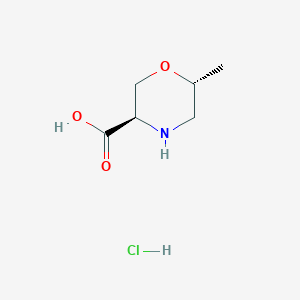

![molecular formula C20H22N2 B2704005 (E)-1-pentyl-2-styryl-1H-benzo[d]imidazole CAS No. 392290-49-2](/img/structure/B2704005.png)

(E)-1-pentyl-2-styryl-1H-benzo[d]imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-1-pentyl-2-styryl-1H-benzo[d]imidazole, commonly known as PSB-16333, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of benzimidazole derivatives and has been extensively studied for its biological activities.

Aplicaciones Científicas De Investigación

Antiviral Applications

A novel class of compounds structurally related to (E)-1-pentyl-2-styryl-1H-benzo[d]imidazole was designed and synthesized for their potential antiviral activities, particularly as antirhinovirus agents. The synthesis process involved a stereospecific reaction leading exclusively to the desired E-isomer, which was evaluated for antiviral efficacy without needing separation of isomers (Hamdouchi et al., 1999).

Green Chemistry Synthesis

A green chemistry approach utilized thiamine hydrochloride (VB1) as a catalyst in water to synthesize benzo[4,5]imidazo[1,2-a]pyrimidine derivatives. This methodology highlights the advantages of using water as a solvent and VB1 as a cost-effective catalyst, promoting environmentally benign synthetic routes (Jun-hua Liu, Min Lei, & Lihong Hu, 2012).

Fluorescent Properties and Synthesis

Research into the fluorescence properties of highly substituted imidazo[1,2-a]pyridines and pyrido[1,2-a]benzimidazoles revealed that these compounds exhibit strong fluorescence in the visible region, indicating potential applications in optical materials and fluorescent probes. The synthesis process displayed regiospecific characteristics, contributing to the understanding of structure-fluorescence relationships (Knölker, Hitzemann, & Boese, 1990).

Corrosion Inhibition

A novel study synthesized (E)-2-styryl-1H-benzo[d]imidazole and tested its efficacy as a green corrosion inhibitor for carbon steel in acidic environments. The inhibitor showed remarkable efficiency and was characterized as environmentally benign, highlighting its potential as a sustainable solution for corrosion protection (Srivastava et al., 2021).

Medicinal Chemistry Developments

Imidazole derivatives, including structures related to this compound, have shown significant potential in medicinal chemistry. These compounds have been extensively studied for various bioactivities, demonstrating their importance in drug development and therapeutic applications. A comprehensive review outlined the wide range of bioactivities exhibited by imidazole-based compounds, underlining their value in medicinal chemistry (Zhang et al., 2014).

Propiedades

IUPAC Name |

1-pentyl-2-[(E)-2-phenylethenyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2/c1-2-3-9-16-22-19-13-8-7-12-18(19)21-20(22)15-14-17-10-5-4-6-11-17/h4-8,10-15H,2-3,9,16H2,1H3/b15-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWZSYTWNOBFET-CCEZHUSRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{Bicyclo[2.2.1]heptan-2-yl}-2-methylbut-3-en-2-ol](/img/structure/B2703925.png)

![4-Methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboximidamide hydrochloride](/img/structure/B2703930.png)

![3-(3-(benzyloxy)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2703933.png)

![2-(Naphthalen-1-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2703935.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-fluorophenyl)sulfanylacetate](/img/structure/B2703941.png)

![2-[(2-Amino-6-chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B2703942.png)

![N-(2,4-difluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2703943.png)

![1'-(5-Chlorothiophene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2703944.png)